(S)-8-fluorochroman-4-amine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, yields, and the mechanism of the reaction .Molecular Structure Analysis
Structural analysis could involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular geometry, connectivity, and conformation .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and stability. Techniques like thermal analysis, spectroscopic methods, and chromatography might be used .Scientific Research Applications
Photophysical Properties and Fluorescence
A study explored the photophysical properties of fluorophore analogues, including derivatives similar to (S)-8-fluorochroman-4-amine. These compounds demonstrated varying fluorescence quantum yields and lifetimes influenced by solvent polarity and structural modifications. This research highlights the potential use of this compound derivatives in fluorescence-based applications (Qin et al., 2005).
Fluorometric Assays
Fluorometric assays for protein detection use reagents like fluorescamine, which reacts with free amino groups in proteins. Since this compound shares structural similarities with these reagents, it might be applicable in protein assays (Böhlen et al., 1973).
Synthesis and Antibacterial Properties
Research involving the synthesis of 8-nitrofluoroquinolone derivatives, which are structurally related to this compound, suggests potential antibacterial applications. These compounds showed significant activity against various bacterial strains, indicating that this compound could be explored for similar antibacterial properties (Al-Hiari et al., 2007).
Fluorescent Chemosensors
A study on fluorescent light-up detection of amine vapors using aggregation-induced emission (AIE) properties of certain fluorogens indicates potential applications for this compound in sensor technology. These sensors are capable of detecting amine vapors, which are important in various industries (Gao et al., 2016).
Catalyst-Free Trifluoroethylation
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid, as detailed in a study, suggests a method for modifying this compound. This method could enhance its physicochemical properties for various applications in medicinal chemistry (Andrews et al., 2017).
Biobased Amines for Polymer Synthesis
Research on the synthesis of biobased amines and their use as building blocks for materials chemistry could include this compound. Its potential applications in creating biobased polymers for various industries are noteworthy (Froidevaux et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACNHXAKSMYNU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677266 | |
Record name | (4S)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003887-62-4 | |
Record name | (4S)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003887-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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